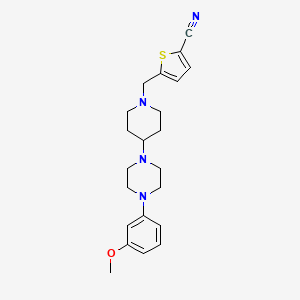

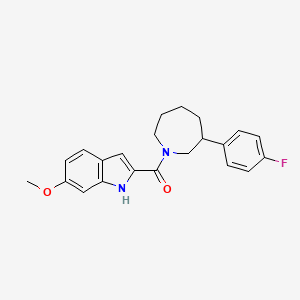

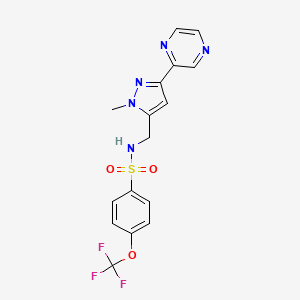

3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a pyridine ring . The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes such as alkylation . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been found to participate in various types of reactions. For example, complexes containing similar ligands have been used in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might have a high melting point and boiling point due to the presence of multiple rings and functional groups .科学的研究の応用

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivative compound 13 demonstrated potent antileishmanial activity. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies revealed its favorable binding pattern in the Lm-PTR1 pocket, supporting its efficacy .

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this family showed significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression. These findings suggest their potential as antimalarial agents .

Anti-Tubercular Activity

In another study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives were evaluated for anti-tubercular potential. Several compounds exhibited strong activity against Mycobacterium tuberculosis strains .

Suzuki Coupling Reagent

The compound 1-Boc-pyrazole-4-boronic acid pinacol ester serves as a reagent in Suzuki coupling reactions, a valuable tool in organic synthesis .

CHK1 Inhibitors

Selective quinazolinyl-phenol inhibitors of CHK1 (checkpoint kinase 1) have been prepared using pyrazole derivatives. These compounds hold promise as potential antitumor and radioprotective agents .

Anti-HIV-1 Activity

Indole derivatives, including some pyrazole-containing compounds, have been investigated for their anti-HIV-1 properties. While not directly related to our compound, this highlights the broader potential of pyrazoles in antiviral research .

作用機序

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .

Pharmacokinetics

The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .

Result of Action

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .

Action Environment

It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVFPBWCWWUGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)

![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967420.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)

![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)

![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)